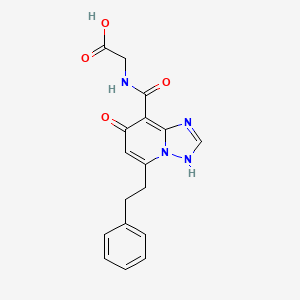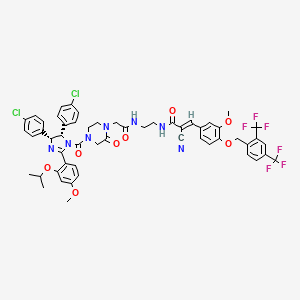
PROTAC ERR|A Degrader-1
Descripción general
Descripción
PROTAC ERR|A Degrader-1 is a PROTAC (PROteolysis TArgeting Chimera) that targets estrogen-related receptor alpha (ERRa) for degradation . It comprises a MDM2 ligand binding group, a linker, and an ERRa binding group .
Synthesis Analysis
The synthesis of PROTACs like ERR|A Degrader-1 involves a modular process utilizing three components: an E3 ligase ligand, a linker, and a protein of interest (POI) ligand . The majority of Degraders harness the E3 ligases von Hippel-Lindau (VHL) and cereblon (CRBN) within the CRL2 and CRL4 E3 complexes, respectively . The synthesis can be carried out in parallel to generate Degraders with PEG and alkyl linkers of varying length .Molecular Structure Analysis
Molecular docking and virtual screening have emerged as efficient strategies in drug discovery for identifying compounds from a large database of chemical structures . For PROTACs, molecular docking accurately simulates the protein-PROTAC-E3 ternary complex, thus greatly accelerating structure-activity-relationship analysis, and improving ligand affinity and selectivity .Chemical Reactions Analysis
PROTACs function by bringing a target protein in physical proximity to an ubiquitin ligase, leading to ubiquitin transfer and subsequent degradation of the target protein via the ubiquitin-proteasome system . This technology has two advantages: the PROTAC-binding sites on the same target protein may be infinite , and binding and degradation activities may occur in multiple target proteins .Physical And Chemical Properties Analysis
PROTAC ERR|A Degrader-1 has a molecular weight of 1108.91 and a formula of C54H49Cl2F6N7O8 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .Aplicaciones Científicas De Investigación
Bispecific Estrogen Receptor α Degraders
Bispecific degraders like PROTACs targeting ERα are proving to be beneficial in treating ER+ breast cancer, surpassing traditional inhibitors. DNA-encoded chemical library (DECL) screening has been pivotal in identifying novel PROTAC binding elements. The small molecule exemplar 7, derived from DECL screening, displayed promising ERα binding, antagonism, and degradation. PROTACs synthesized using click chemistry exhibited potent degradation of ERα, inhibiting tumor growth in a mouse xenograft model of breast cancer, validating the approach for identifying novel bispecific degrader leads (Disch et al., 2021).
Light-Triggered PROTACs
Targeted protein degradation technologies like PROTACs have been complemented by the introduction of light-triggered activable platforms. PS-Degrons conjugate photosensitizers and protein ligands, enabling protein degradation via light-triggered singlet oxygen. This innovative platform offers high spatiotemporal precision in degrading target proteins, such as human estrogen receptor α (ERα), providing a promising approach for overcoming systemic toxicity in clinical treatment of PROTACs (Zhang et al., 2022).
Von Hippel-Lindau-Recruiting PROTACs
The development of PROTACs targeting TANK-binding kinase 1 (TBK1) showcases a broadly applicable process for identifying degrader hits. This study generalized key structural elements associated with degradation activities and presented a potent hit, compound 3i, with notable selectivity and potential as a chemical tool for assessing TBK1 in mutant K-Ras cancer cells (Crew et al., 2017).
Discovery of ERD-308
The development of PROTAC ER degraders like ERD-308 underscores the potential of this technology in treating estrogen receptor-positive (ER+) breast cancer. ERD-308 exhibits superior ER degradation and efficacy in inhibiting cell proliferation compared to the approved selective ER degrader fulvestrant, highlighting its potential as a new therapy for advanced ER+ breast cancer (Hu et al., 2019).
Safety And Hazards
The Safety Data Sheet of a similar PROTAC indicates that it is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Direcciones Futuras
The PROTAC technology is rapidly gaining momentum, especially in cancer therapy . Achieving good oral bioavailability for these degraders remains one of the biggest challenges, given the fact that PROTACs are often ‘beyond rule of 5’ for small-molecule drugs because of their higher molecular weight and other poor physiochemical properties . Further development of these PROTACs may prove clinically useful to treat cancers exhibiting chromosome instability (CIN) .
Propiedades
IUPAC Name |
(E)-N-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethyl]-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H49Cl2F6N7O8/c1-31(2)77-44-26-40(74-3)16-17-41(44)50-66-48(33-7-12-38(55)13-8-33)49(34-9-14-39(56)15-10-34)69(50)52(73)68-22-21-67(47(71)29-68)28-46(70)64-19-20-65-51(72)36(27-63)23-32-5-18-43(45(24-32)75-4)76-30-35-6-11-37(53(57,58)59)25-42(35)54(60,61)62/h5-18,23-26,31,48-49H,19-22,28-30H2,1-4H3,(H,64,70)(H,65,72)/b36-23+/t48-,49+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQCWVLBPYOZNC-XNCCLBLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H49Cl2F6N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1108.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC ERR|A Degrader-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




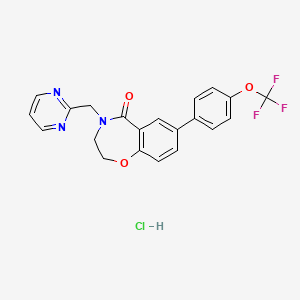
![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)
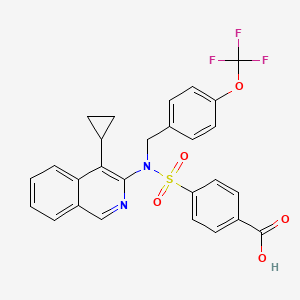
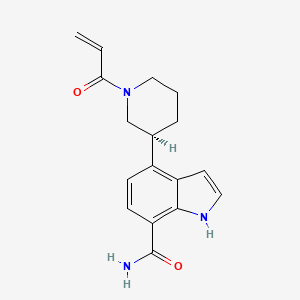
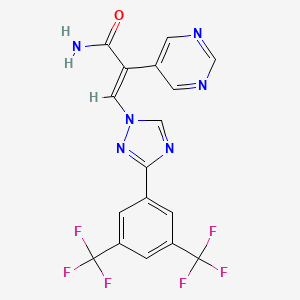

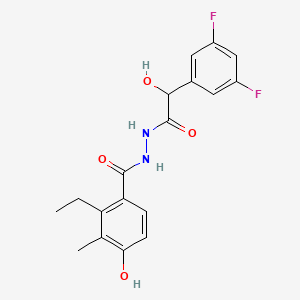
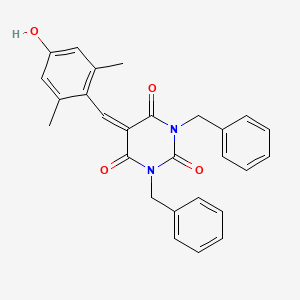
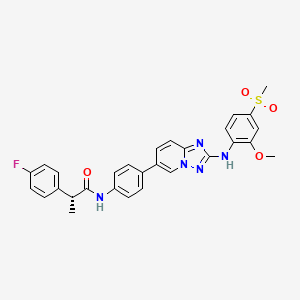
![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)
